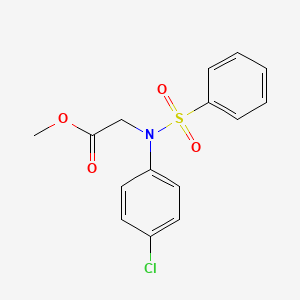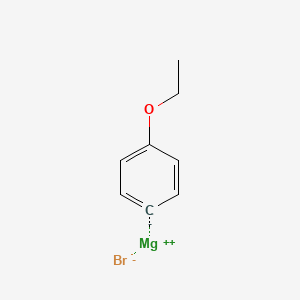
4-Ethoxyphenylmagnesium bromide
説明
4-Ethoxyphenylmagnesium bromide is a Grignard reagent . It has a molecular weight of 225.37 and its IUPAC name is bromo (4-ethoxyphenyl)magnesium .
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrMgO . The InChI code is 1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q;;+1/p-1 .
Physical and Chemical Properties Analysis
This compound is a solution with a concentration of 0.5 M in THF . It has a density of 1.004 g/mL at 25 °C .
科学的研究の応用
1. Synthesis of Pyridinyl Thiazole Ligand
4-Ethoxyphenylmagnesium bromide contributes to the synthesis of complex ligands like pyridinyl thiazole ligands with hydrazone moiety, as demonstrated by Bera et al. (2017). These compounds have shown promising antibacterial activity against various gram-positive and gram-negative bacteria, indicating their potential in medical applications (Bera et al., 2017).
2. Catalysis in Cross-Coupling Reactions
The compound plays a role in cross-coupling reactions, as studied by Bedford et al. (2016). They explored the application of iron complexes with chelating amine ligands in cross-coupling, which are crucial in the synthesis of complex organic molecules (Bedford et al., 2016).
3. Nonlinear Optical Properties
Umarani et al. (2018) conducted research on crystals like 4-Methoxyphenyl methanaminium bromide for nonlinear optical applications. The study of these compounds provides insights into their structural and optical properties, important for developing advanced optical materials (Umarani et al., 2018).
4. Continuous Flow Synthesis in Pharmaceutical Industry
Deng et al. (2015) reported on the use of aryl-Grignard reagents like this compound in the continuous flow synthesis of compounds like 2,4,5-trifluorobenzoic acid. This process is significant in the pharmaceutical industry and material science for efficient and scalable production (Deng et al., 2015).
5. Degradation Studies in Environmental Chemistry
Research by Xu et al. (2018) involved the study of 4-bromophenol degradation, where this compound could be potentially relevant. Such studies are crucial in understanding the environmental fate and treatment of brominated organic compounds (Xu et al., 2018).
6. Fenton-like Degradation Studies
In the field of environmental remediation, Xie et al. (2020) explored the Fenton-like degradation of ethidium bromide using magnetic nanocatalysts. The study contributes to the understanding of advanced oxidation processes, where Grignard reagents like this compound might find application (Xie et al., 2020).
7. Applications in Solar Cell Technology
In the development of solar cell technology, Gupta et al. (2018) investigated the use of tetraphenylphosphonium bromide as a cathode buffer layer material. While not directly utilizing this compound, the study highlights the potential of similar bromide-based compounds in enhancing the efficiency of polymer solar cells (Gupta et al., 2018).
8. Reactions with Alkynes and Phosphines
Research by Kadikova et al. (2019) focused on the reaction of 2-alkynylamines and 1-alkynylphosphines catalyzed by Titanium(IV) isopropoxide and Ethylmagnesium Bromide, suggesting potential pathways for the use of similar reagents in organic synthesis (Kadikova et al., 2019).
9. Study of Aqueous Solutions of Bromide-Based Ionic Liquids
Królikowska et al. (2019) investigated bromide-based ionic liquids, including 1-ethyl-1-methylpiperidinium bromide, for their potential applications in absorption refrigeration technology. This research provides insights into the applications of bromide-based compounds in industrial and engineering applications (Królikowska et al., 2019).
10. Nickel-Catalyzed Cross-Coupling of Anisoles
Tobisu et al. (2016) explored nickel-catalyzed cross-coupling of methoxyarenes with alkylmagnesium halides, highlighting the potential of this compound in similar catalytic processes (Tobisu et al., 2016).
作用機序
Target of Action
4-Ethoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . This reaction results in the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in biological systems due to its strong nucleophilic properties .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers .
Action Environment
The action of this compound is highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and must be handled under anhydrous conditions . They are typically used in a solution of anhydrous diethyl ether or tetrahydrofuran (THF), which helps to stabilize the reagent and facilitate the reaction .
Safety and Hazards
特性
IUPAC Name |
magnesium;ethoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLGJVIYKARPDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41842-30-2 | |
| Record name | 41842-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


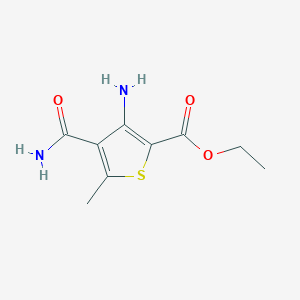
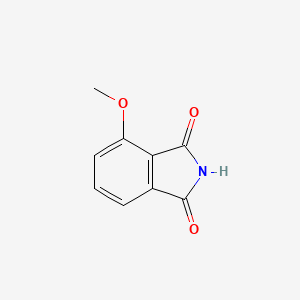
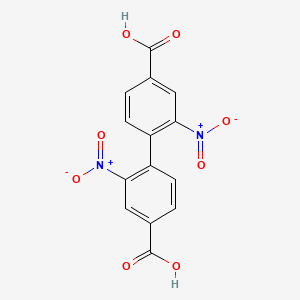

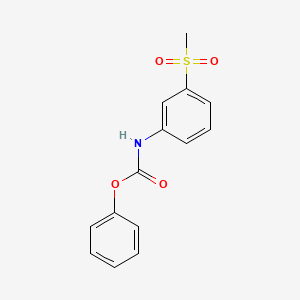


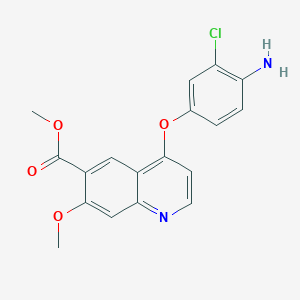
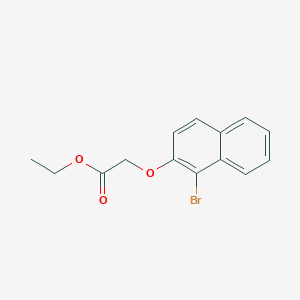
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)



